N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide
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Overview
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique structure, which includes a benzothiazole ring fused with a phenylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of Phenylsulfanylacetamide Moiety: The phenylsulfanylacetamide group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different substituents
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes . For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)sulfanylbutanamide
Uniqueness
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a benzothiazole ring with a phenylsulfanylacetamide moiety. This structural feature imparts specific biological activities and chemical reactivity that are distinct from other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c22-17(12-23-14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)10-11-16(18)24-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTVLPORNLTOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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